Bromo-PEG3-phosphonic acid diethyl ester

Overview

Description

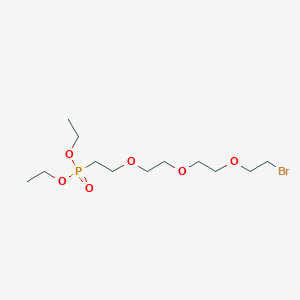

“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . It has a molecular weight of 377.2 g/mol, and its molecular formula is C12H26BrO6P . This compound is used in the synthesis of PROTAC molecules .

Molecular Structure Analysis

The molecular structure of “Bromo-PEG3-phosphonic acid diethyl ester” consists of a bromine atom, a hydrophilic PEG chain, and a phosphonic acid diethyl ester group . The InChI string representation of its structure isInChI=1S/C12H26BrO6P/c1-3-18-20 (14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 . Chemical Reactions Analysis

The bromine atom in “Bromo-PEG3-phosphonic acid diethyl ester” makes it a good leaving group, enabling it to participate in substitution reactions . This property is particularly useful in the synthesis of PROTAC molecules .Physical And Chemical Properties Analysis

“Bromo-PEG3-phosphonic acid diethyl ester” has a molecular weight of 377.21 g/mol . It has a topological polar surface area of 63.2 Ų, and it contains 20 heavy atoms . Its exact mass and monoisotopic mass are both 376.06504 g/mol .Scientific Research Applications

PEG Linker

This compound is a PEG linker containing a bromine and a hydrophilic PEG chain . The size and electronegative properties of bromine make it a good leaving group and able to participate in substitution reactions . The hydrophilic PEG linker increases the compound’s solubility in aqueous media .

PROTAC Synthesis

“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Drug Delivery

The hydrophilic PEG chain in the compound can increase its solubility in aqueous media . This property makes it potentially useful in drug delivery, where increasing the solubility of drug compounds can enhance their bioavailability.

Bioconjugation

The presence of a bromine atom in the compound makes it a good leaving group, able to participate in substitution reactions . This property can be exploited in bioconjugation reactions, where the compound could be used to link biomolecules together.

Mechanism of Action

Target of Action

Bromo-PEG3-phosphonic acid diethyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a bromine atom and a hydrophilic Polyethylene Glycol (PEG) chain . The size and electronegative properties of bromine make it a good leaving group, enabling it to participate in substitution reactions . The hydrophilic PEG chain increases the compound’s solubility in aqueous media .

Biochemical Pathways

As a linker in PROTACs, Bromo-PEG3-phosphonic acid diethyl ester plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The presence of the hydrophilic peg chain is known to increase the compound’s solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Bromo-PEG3-phosphonic acid diethyl ester is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various downstream effects depending on the specific target protein being degraded.

Action Environment

The action of Bromo-PEG3-phosphonic acid diethyl ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the leaving group ability of the bromine atom . Additionally, the temperature can impact the compound’s stability and reactivity .

properties

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGPIACFQMAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo-PEG3-phosphonic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)

![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)